1-(3,6-Dichloro-carbazol-9-yl)-3-(4-methyl-piperidin-1-yl)-propan-2-ol 1-(3,6-Dichloro-carbazol-9-yl)-3-(4-methyl-piperidin-1-yl)-propan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC10176939
InChI: InChI=1S/C21H24Cl2N2O/c1-14-6-8-24(9-7-14)12-17(26)13-25-20-4-2-15(22)10-18(20)19-11-16(23)3-5-21(19)25/h2-5,10-11,14,17,26H,6-9,12-13H2,1H3
SMILES: CC1CCN(CC1)CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O
Molecular Formula: C21H24Cl2N2O
Molecular Weight: 391.3 g/mol

1-(3,6-Dichloro-carbazol-9-yl)-3-(4-methyl-piperidin-1-yl)-propan-2-ol

CAS No.:

Cat. No.: VC10176939

Molecular Formula: C21H24Cl2N2O

Molecular Weight: 391.3 g/mol

* For research use only. Not for human or veterinary use.

1-(3,6-Dichloro-carbazol-9-yl)-3-(4-methyl-piperidin-1-yl)-propan-2-ol -

Specification

Molecular Formula C21H24Cl2N2O
Molecular Weight 391.3 g/mol
IUPAC Name 1-(3,6-dichlorocarbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol
Standard InChI InChI=1S/C21H24Cl2N2O/c1-14-6-8-24(9-7-14)12-17(26)13-25-20-4-2-15(22)10-18(20)19-11-16(23)3-5-21(19)25/h2-5,10-11,14,17,26H,6-9,12-13H2,1H3
Standard InChI Key RILSXAOQULQQMZ-UHFFFAOYSA-N
SMILES CC1CCN(CC1)CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O
Canonical SMILES CC1CCN(CC1)CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound’s molecular formula, C21H24Cl2N2O, reflects its integration of three distinct moieties:

  • A 3,6-dichlorocarbazole backbone, characterized by a planar aromatic system with chlorine atoms at the 3rd and 6th positions.

  • A 4-methylpiperidine group, a six-membered nitrogen-containing ring with a methyl substituent, contributing to lipophilicity and potential receptor binding.

  • A propan-2-ol linker, providing hydroxyl functionality for hydrogen bonding and solubility modulation.

The IUPAC name, 1-(3,6-dichlorocarbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol, systematically describes its connectivity.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular Weight391.3 g/mol
SMILESCC1CCN(CC1)CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O
InChI KeyRILSXAOQULQQMZ-UHFFFAOYSA-N
Topological Polar SA49.7 Ų
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors3 (N, O)

The Standard InChI string (InChI=1S/C21H24Cl2N2O/c1-14-6-8-24(9-7-14)12-17(26)13-25-20-4-2-15(22)10-18(20)19-11-16(23)3-5-21(19)25/h2-5,10-11,14,17,26H,6-9,12-13H2,1H3) provides a machine-readable representation of its stereochemistry and atomic connectivity.

Synthesis and Preparation

Purification and Characterization

Post-synthesis, chromatography (HPLC or column) and recrystallization are likely employed. Spectroscopic methods such as 1H/13C NMR and HRMS would confirm structure, while X-ray crystallography could resolve stereochemical details.

Physicochemical and Pharmacokinetic Profiles

Solubility and Lipophilicity

The compound’s logP (estimated at ~3.8) indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. The hydroxyl group enhances solubility in polar solvents (e.g., DMSO, ethanol), critical for in vitro assays.

Stability

  • Thermal Stability: Carbazole derivatives generally exhibit decomposition temperatures >200°C.

  • Photostability: The dichloro substitution may reduce UV-induced degradation compared to non-halogenated analogs .

Table 2: Predicted ADME Properties

ParameterPrediction
BBB PermeabilityModerate (logBB ≈ 0.2)
CYP450 InhibitionLow (CYP3A4, CYP2D6)
Plasma Protein Binding~85%

Biological Activity and Mechanistic Insights

Table 3: Structural Analogues and Their Targets

CompoundModificationsBiological Target
DCAP Additional hydroxyl groupsApoptosis modulation
BAI1 Bromine substituentsβ-Arrestin signaling
This CompoundChlorine, 4-methylpiperidineUnderexplored

The dichloro substitution may enhance electrophilic reactivity compared to dibromo derivatives, influencing target selectivity .

Future Research Directions

  • Target Deconvolution: High-throughput screening against kinase or GPCR panels.

  • SAR Studies: Varying piperidine substituents to optimize potency/selectivity.

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolite identification.

  • Toxicological Assessments: Acute and chronic toxicity in rodent models.

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